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Compound of Interest

Compound Name: d(pT)10

Cat. No.: B1168224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The d(pT)10 oligonucleotide, a single-stranded deoxyribonucleic acid (DNA) molecule, is a

homopolymer composed of ten consecutive deoxythymidine monophosphate units. Its

sequence is represented as 5'-TTTTTTTTTT-3'. This seemingly simple molecule serves as a

fundamental tool in a wide array of molecular biology and biotechnology applications, ranging

from its use as a primer in enzymatic reactions to its role as a building block for more complex

nucleic acid structures. This guide provides a comprehensive overview of the biophysical

properties, experimental protocols, and key applications of the d(pT)10 oligonucleotide.

Biophysical and Chemical Properties
The biophysical characteristics of d(pT)10 are crucial for its application in various experimental

settings. These properties are influenced by factors such as temperature, salt concentration,

and pH.
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Property Description
Theoretical/Calcula
ted Value

Notes

Sequence

The linear

arrangement of

nucleotide bases.

5'-TTTTTTTTTT-3'
A decamer of

deoxythymidine.

Molecular Weight
The mass of one mole

of the oligonucleotide.
Approx. 3042 g/mol

Calculated based on

the sum of the

molecular weights of

its constituent atoms.

Extinction Coefficient

(ε₂₆₀)

A measure of how

strongly the molecule

absorbs light at a

wavelength of 260

nm.

81,000 - 84,000

L/(mol·cm)

This value is

calculated using the

nearest-neighbor

model and is essential

for accurate

quantification of the

oligonucleotide

concentration using

UV spectroscopy.

Melting Temperature

(Tm)

The temperature at

which 50% of the

oligonucleotide is in a

double-stranded state

and 50% is single-

stranded when

hybridized to its

complementary strand

(d(pA)10).

Highly dependent on

salt and

oligonucleotide

concentration. Can be

estimated using

various formulas. For

example, in 50 mM

NaCl, the estimated

Tm is in the range of

20-30°C.

The Tm is a critical

parameter for

designing experiments

involving

hybridization, such as

PCR and Southern

blotting.

Experimental Protocols
Detailed methodologies are essential for the successful application of d(pT)10 in research and

development. The following sections provide protocols for common experimental procedures

involving this oligonucleotide.
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Oligonucleotide Synthesis, Purification, and
Quantification Workflow
The production of high-purity d(pT)10 is a prerequisite for most applications. The general

workflow involves chemical synthesis, followed by purification to remove impurities.
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Solid-Phase Synthesis Cleavage & DeprotectionCrude Oligo HPLC or PAGERemoval of impurities Quantification (UV Spec) & Analysis (Mass Spec)Purified Oligo
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Figure 1: General workflow for oligonucleotide synthesis and purification.

1. High-Performance Liquid Chromatography (HPLC) Purification of d(pT)10

Reverse-phase HPLC is a common method for purifying oligonucleotides, separating the full-

length product from shorter failure sequences and other impurities based on hydrophobicity.

Materials:

Crude d(pT)10 oligonucleotide solution

HPLC system with a UV detector

C18 reverse-phase HPLC column

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

Buffer B: 0.1 M TEAA in 50% acetonitrile/water

Deionized, sterile water

Acetonitrile (HPLC grade)

Protocol:
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Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.

Dissolve the crude d(pT)10 pellet in an appropriate volume of Buffer A or sterile water.

Inject the sample onto the HPLC column.

Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from

10% to 70% Buffer B over 30-40 minutes.

Monitor the elution profile at 260 nm. The full-length d(pT)10 product will typically be the

major peak.

Collect the fractions corresponding to the main peak.

Combine the collected fractions and lyophilize to obtain the purified oligonucleotide.

Perform post-purification desalting to remove any residual buffer salts.

2. Polyacrylamide Gel Electrophoresis (PAGE) for Analysis and Purification

PAGE separates oligonucleotides based on their size and charge, offering high resolution for

shorter fragments.

Materials:

Purified or crude d(pT)10

Acrylamide/Bis-acrylamide solution (e.g., 19:1)

10X TBE buffer (Tris/Borate/EDTA)

Ammonium persulfate (APS), 10% solution

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Urea (for denaturing gels)

Gel loading buffer (e.g., containing formamide and tracking dyes)
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Electrophoresis apparatus and power supply

UV transilluminator or gel imager

Protocol:

Assemble the gel casting apparatus.

Prepare a high-percentage (e.g., 15-20%) denaturing (with urea) polyacrylamide gel solution

by mixing the acrylamide/bis-acrylamide solution, TBE buffer, and urea.

Initiate polymerization by adding APS and TEMED, and immediately pour the gel. Insert the

comb and allow the gel to polymerize completely.

Assemble the gel in the electrophoresis tank and fill the reservoirs with 1X TBE buffer.

Resuspend the d(pT)10 sample in gel loading buffer and heat at 95°C for 5 minutes to

denature any secondary structures.

Load the samples into the wells of the gel.

Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

Stain the gel with a fluorescent dye (e.g., SYBR Green II) and visualize the bands using a

UV transilluminator or gel imager. The d(pT)10 will appear as a single band. For purification,

this band can be excised, and the oligonucleotide can be eluted.

Key Applications and Experimental Workflows
The d(pT)10 oligonucleotide is a versatile tool with numerous applications in molecular biology.

Primer for Enzymatic Reactions
Being a short DNA strand, d(pT)10 can serve as a primer for DNA polymerases. A notable

application is in the Telomeric Repeat Amplification Protocol (TRAP) assay, which is used to

detect and measure telomerase activity. While various primers are used in TRAP assays,

oligo(dT) primers can be utilized in certain research contexts to prime reverse transcription of

the poly(A) tail of the telomerase RNA component (TERC).
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Figure 2: Conceptual workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.

Ligation and Assembly of Longer DNA Constructs
The d(pT)10 oligonucleotide can be enzymatically ligated to form longer poly(T) tracts. This

process is often used to create molecular weight markers or specialized DNA constructs.[1]

The ligation is typically performed using T4 DNA ligase in the presence of a complementary

poly(A) template.

Experimental Protocol: Enzymatic Ligation of d(pT)10

Materials:

5'-phosphorylated d(pT)10 oligonucleotide

Poly(dA) oligonucleotide (to serve as a template)
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T4 DNA Ligase and reaction buffer

ATP

Sterile, nuclease-free water

Protocol:

In a microcentrifuge tube, combine the 5'-phosphorylated d(pT)10 and the poly(dA) template

in an appropriate molar ratio to allow for annealing.

Add T4 DNA ligase buffer, which typically contains ATP and MgCl₂.

Incubate the mixture at a temperature that allows for annealing of the d(pT)10 to the

poly(dA) template (e.g., room temperature or 37°C for a short period), followed by cooling to

the optimal temperature for T4 DNA ligase (typically 16°C).

Add T4 DNA ligase to the reaction mixture.

Incubate overnight at 16°C or for a few hours at room temperature to allow for ligation.

The resulting mixture will contain a ladder of d(pT)n oligomers (where n is a multiple of 10).

Analyze the ligation products by PAGE, which will resolve the different length multimers.[1]
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Figure 3: Workflow for the enzymatic ligation of d(pT)10 to form multimers.

Conclusion
The d(pT)10 oligonucleotide, with its simple yet defined sequence, is a cornerstone reagent in

molecular biology and a valuable asset for drug development professionals. Its utility as a

primer, a substrate for enzymatic reactions, and a model for studying DNA biophysics

underscores its importance. A thorough understanding of its properties and the appropriate

experimental protocols is crucial for its effective application in generating reliable and

reproducible scientific data. This guide provides a foundational resource for researchers and

scientists working with this fundamental building block of DNA technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Preparation and separation of d(pT)10·n oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the d(pT)10
Oligonucleotide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1168224#what-is-the-sequence-of-d-pt-10-
oligonucleotide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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